2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine
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Overview
Description
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.16 g/mol . This compound is part of the arylamine family, characterized by the presence of an aromatic ring bonded to an amine group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the ethoxypropyl group.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine undergoes several types of chemical reactions:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine as a mediator.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Scientific Research Applications
2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and amine groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N1-(3-methoxypropyl)benzene-1,4-diamine
- 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and ethoxypropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H16Cl2N2O |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2,6-dichloro-1-N-(3-ethoxypropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H16Cl2N2O/c1-2-16-5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,2-5,14H2,1H3 |
InChI Key |
PQOKGEOBAJFVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=C1Cl)N)Cl |
Origin of Product |
United States |
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